5-Aminotetrazole

Vue d'ensemble

Description

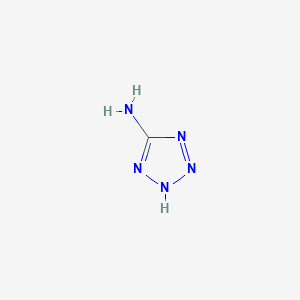

5-Aminotetrazole (C₁H₃N₅) is a nitrogen-rich heterocyclic compound featuring a tetrazole ring (five-membered ring with four nitrogen atoms) and an exocyclic amino group at the 5-position. It is a key intermediate in synthesizing energetic materials and pharmaceuticals due to its high nitrogen content (80.7%) and thermal stability (decomposition above 200°C) .

Synthesis:

5-AT is synthesized via two primary routes:

- Route A: Reaction of nitrous acid with aminoguanidine, forming azidoformamidinium nitrate, which rearranges to 5-AT .

- Route B: Reaction of hydrazoic acid with dicyandiamide, yielding 5-AT as a monohydrate .

Méthodes De Préparation

Historical Development of 5-Aminotetrazole Synthesis

Thiele’s Diazotization Method (1892)

Johannes Thiele’s pioneering work in 1892 established the foundational route for 5-AT synthesis via diazotization of aminoguanidine with nitrous acid . The reaction proceeds through the formation of a diazonium intermediate, which undergoes cyclization under basic conditions. While groundbreaking, Thiele’s method faced limitations due to the instability of hydrazoic acid (HN₃), a byproduct requiring careful handling .

Reaction Mechanism :

Early yields were modest (~50%), but subsequent refinements, such as controlled pH adjustments and temperature regimes, improved efficiency7.

Hantzsch’s Cyanamide-Hydrazoic Acid Route (1901)

Arthur Hantzsch introduced an alternative pathway in 1901, reacting cyanamide with hydrazoic acid . This method avoided diazotization but introduced new risks due to HN₃’s toxicity and explosive nature.

Reaction Equation :

3 \rightarrow \text{this compound} + \text{NH}3

Despite achieving 73% yield in monohydrate form, the method’s reliance on HN₃ limited its industrial adoption .

Modern One-Pot Synthesis Methods

Hydrazine Hydrochloride and Sodium Azide Process

A safer one-pot synthesis emerged using hydrazine hydrochloride and sodium azide, bypassing free HN₃ . The process involves:

-

Aminoguanidine Formation : Hydrazine hydrochloride reacts with cyanamide.

-

Diazotization : Sodium nitrite and hydrochloric acid generate the diazonium species.

-

Cyclization : Alkaline conditions (e.g., NaOH) promote ring closure.

Optimized Conditions :

This method achieves 74–86% yield with >99% purity, making it industrially viable .

Patent CN102532047A: Acid-Mediated One-Pot Synthesis

This Chinese patent outlines a scalable, hydrazoic acid-free process :

Steps :

-

Salt Formation : Hydrazine hydrate (82%) reacts with HCl to form hydrazine hydrochloride.

-

Aminoguanidine Synthesis : Cyanamide (50%) is added to generate aminoguanidine salt.

-

Diazotization : NaNO₂ and HCl create the diazonium intermediate.

-

Cyclization : NaOH raises pH to 4–6, followed by heating to 105°C.

Key Data :

| Parameter | Value |

|---|---|

| Hydrazine:HCl Ratio | 1:0.92–0.97 |

| Yield | 79–86% |

| Purity (HPLC) | 99.6% |

The method’s avoidance of HN₃ and high yield positions it as a preferred industrial route .

Neutral-Condition Synthesis (US5451682A)

US Patent 5451682 introduces a neutral-pH process using cyanamide/dicyandiamide with azide salts :

Reaction Scheme :

3 + \text{HCl} \rightarrow \text{this compound} + \text{NH}4\text{Cl}

Advantages :

-

Eliminates extreme acidic/basic conditions.

-

Minimizes HN₃ formation.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Hazardous Intermediates |

|---|---|---|---|

| Thiele (1892) | ~50 | <90 | HN₃ |

| Hantzsch (1901) | 73 | 95 | HN₃ |

| One-Pot (CN102532047A) | 86 | 99.6 | None |

| US5451682A | 75 | 97 | Minimal HN₃ |

Modern one-pot methods outperform classical routes in safety and efficiency 7.

Industrial Scalability

The CN102532047A process is particularly suited for scale-up due to:

-

Single Reactor Use : Reduces equipment costs.

-

Low-Temperature Steps : Minimizes energy consumption.

Emerging Techniques and Optimizations

Solvent-Free Mechanochemical Synthesis

Recent studies explore ball-milling techniques to synthesize 5-AT without solvents, achieving 80% yield in 2 hours . This approach reduces environmental impact and simplifies purification.

Catalytic Enhancements

Nickel-based catalysts accelerate cyclization, cutting reaction time by 30% while maintaining 85% yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Aminotetrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen-containing products.

Reduction: Reduction reactions can lead to the formation of simpler nitrogen compounds.

Substitution: The amino group in this compound can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include metal halides, hypervalent iodine compounds, and halogenated reagents . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various nitrogen-containing compounds such as 1H-tetrazole, aminocyanamide, and cyanamide .

Applications De Recherche Scientifique

Energetic Materials

Overview

5-Aminotetrazole is recognized for its potential as a high-energy material due to its high nitrogen content, which makes it suitable for applications in explosives and propellants.

Functionalization and Performance

Recent studies have focused on enhancing the performance of 5-AT through functionalization. For instance, the introduction of nitropyrazole groups has been shown to improve the density and energetic performance of 5-AT derivatives. A study reported that a compound derived from 5-AT exhibited a detonation velocity of 8610 m/s and an impact sensitivity of 30 J, indicating its potential as a high-performance explosive material .

Table 1: Energetic Properties of Functionalized this compound Derivatives

| Compound | Crystal Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

|---|---|---|---|---|

| DMPT-1 | 1.806 | 8610 | 30.2 | 30 |

| DMPT-2 | TBD | TBD | TBD | TBD |

Medicinal Chemistry

Anticancer Activity

this compound has been explored for its cytotoxic properties against cancer cells. Research has demonstrated that Schiff bases derived from 5-AT exhibit significant cytotoxicity. For example, o-vanillin Schiff base showed an LC50 value of 0.23 µg/mL in brine shrimp lethality assays, indicating strong potential as an anticancer agent .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | LC50 (µg/mL) | Solubility |

|---|---|---|

| o-Vanillin Schiff Base | 0.23 | Polar solvents |

| Other Schiff Bases | Varies | Varies |

Environmental Science

Toxicity Studies

The environmental impact of 5-AT has been assessed through various toxicity studies. In acute toxicity tests on rats, no adverse effects were observed at doses up to 2000 mg/kg, indicating a relatively low toxicity profile for this compound . Additionally, studies have evaluated the aquatic toxicity of 5-AT, contributing to its safety assessment in environmental applications.

Photochemistry and Catalysis

Potential in Catalysis

Research into the photochemistry of this compound derivatives suggests their utility in catalysis and as chelating agents in chemotherapy . The photochemical behavior of these compounds under UV irradiation has been investigated to understand their reactivity and potential applications in drug delivery systems.

Mécanisme D'action

The mechanism of action of 5-Aminotetrazole involves its decomposition to produce nitrogen gas and other nitrogen-containing compounds. The decomposition process is supported by quantum chemical calculations and involves the formation of 1H-tetrazole and N₂, with the former also producing aminocyanamide and the latter producing cyanamide . The rate-limiting steps in this process are controlled by a three-dimensional nucleation and growth model .

Comparaison Avec Des Composés Similaires

Key Properties :

- Density : 1.68 g cm⁻³ (anhydrous form) .

- Solubility : Poor in organic solvents (e.g., CH₂Cl₂, diethyl ether) and moderate in water/alcohols .

- Thermal Stability : Stable up to 200°C, making it suitable for high-temperature applications .

5-AT is compared to structurally related azoles and tetrazole derivatives, focusing on energetic performance, stability, and functional versatility.

Nitro-Functionalized Derivatives

- DMPT-1 (1-(4-Amino-3,5-dinitropyrazolyl)-5-aminotetrazole): Density: 1.806 g cm⁻³ (vs. 1.68 g cm⁻³ for 5-AT). Detonation Velocity (vD): 8,610 m s⁻¹ (vs. ~6,800 m s⁻¹ for 5-AT salts). Detonation Pressure (P): 30.2 GPa (vs. ~20 GPa for 5-AT salts). Impact Sensitivity (IS): 30 J (higher safety than conventional explosives like RDX, IS = 7.4 J). Trade-off: Nitropyrazole functionalization enhances density and detonation performance while maintaining acceptable sensitivity .

- Nitroamino Derivatives (e.g., 1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole): Derived from 5-AT and cyanogen azide, these bistetrazolates exhibit superior detonation properties (vD > 9,000 m s⁻¹) but higher sensitivity (IS < 10 J) .

Amino-Substituted Azoles

- 5-Amino-3-nitro-1H-1,2,4-triazole: Density: 1.78 g cm⁻³. Detonation Velocity: ~8,900 m s⁻¹. Drawback: Lower thermal stability compared to 5-AT due to nitro group-induced strain .

- 4-Amino-3,5-dinitro-1H-pyrazole: Density: 1.85 g cm⁻³. Detonation Pressure: 34.5 GPa. Limitation: Hygroscopicity and sensitivity to friction .

Data Tables

Table 1. Physical and Energetic Properties

| Compound | Density (g cm⁻³) | Nitrogen Content (%) | vD (m s⁻¹) | P (GPa) | IS (J) | Thermal Stability (°C) |

|---|---|---|---|---|---|---|

| 5-Aminotetrazole | 1.68 | 80.7 | ~6,800* | ~20* | >30 | 200 |

| DMPT-1 | 1.806 | 65.2 | 8,610 | 30.2 | 30 | 180 |

| 5-Amino-3-nitro-1,2,4-triazole | 1.78 | 58.9 | 8,900 | 31.5 | 15 | 160 |

| 4-Amino-3,5-dinitropyrazole | 1.85 | 54.3 | 9,200 | 34.5 | 8 | 150 |

*Estimated for 5-AT salts.

Stability vs. Performance Trade-offs

- Nitro Groups: Enhance detonation performance but reduce thermal and mechanical stability (e.g., nitroamino derivatives) .

- N-Bridging Functionalization : Improves density (e.g., DMPT-1) without significant sensitivity trade-offs, offering a balanced profile .

- Amino Groups: Provide synthetic versatility (e.g., multicomponent reactions) but lower energetic output compared to nitro derivatives .

Activité Biologique

5-Aminotetrazole (5-AT) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article reviews its biological effects, including toxicity, cytotoxicity, and potential therapeutic applications, supported by data from various studies.

This compound is a white crystalline powder with a molecular formula of and a molecular weight of approximately 84.09 g/mol. It is known for its energetic properties and has been explored as a potential replacement for traditional propellants due to its favorable stability and performance characteristics when reacted with oxidizing agents.

Acute and Sub-Acute Toxicity

A comprehensive study evaluated the acute oral toxicity of 5-AT in rats. The findings indicated no adverse effects or mortalities at doses up to 2000 mg/kg. A 14-day sub-acute study further revealed a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg per day, as no significant changes were observed in hematology, clinical chemistry, or organ histopathology compared to control groups .

| Study Type | Dose (mg/kg) | Effects Observed |

|---|---|---|

| Acute Oral Toxicity | 2000 | No mortality or adverse effects |

| Sub-Acute Toxicity | 623 | No significant clinical signs or organ damage |

Cytotoxic Activity

Research has demonstrated that derivatives of 5-AT exhibit notable cytotoxic properties, particularly when synthesized as Schiff bases with various aromatic aldehydes. In one study, the o-vanillin Schiff base of 5-AT showed the highest cytotoxicity with an LC50 value of 0.23 µg/mL against brine shrimp, indicating strong potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The cytotoxicity of these Schiff bases highlights the importance of structural modifications in enhancing biological activity. The introduction of electron-withdrawing groups on the aromatic ring was found to increase cytotoxic potency, suggesting a pathway for optimizing these compounds for therapeutic use.

Antimicrobial and Antiviral Properties

This compound and its derivatives have been reported to exhibit antimicrobial and antiviral activities. They are considered bioisosteres of carboxylic acids and amides, which enhances their lipophilicity and bioavailability in medicinal applications . Notably, certain derivatives have shown promise as anti-HIV agents, indicating their potential in treating viral infections .

Case Studies

Several case studies have documented the biological activity of 5-AT:

- Anticancer Activity : Research on Schiff bases derived from 5-AT has shown moderate to high cytotoxic effects against various cancer cell lines, suggesting that further exploration could lead to new anticancer therapies.

- Antiviral Applications : Some derivatives have been developed specifically for their antiviral properties, with ongoing studies aimed at understanding their mechanisms of action against specific viral targets.

- Toxicological Assessments : Long-term studies assessing the environmental impact and aquatic toxicity of 5-AT have been conducted, revealing low toxicity levels in aquatic organisms such as Aliivibrio fischeri, reinforcing its safety profile for potential applications in energetic materials .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of 5-aminotetrazole in pure solvents?

Solubility studies of 5-ATZ in solvents like methanol, ethanol, and alcohols (n-propanol to 1-butanol) are typically conducted using UV/Vis spectroscopy or gravimetric analysis under controlled temperatures. Solute–solvent interactions, including hydrogen bonding and polarity effects, are analyzed via molecular dynamics simulations or Kamlet–Taft parameters .

Q. How can researchers optimize the synthesis of this compound from dicyandiamide?

A high-yield (83.6%) method involves reacting dicyandiamide with sodium azide in water using ZnBr₂ as a catalyst. Optimal conditions include a 1:1.6 molar ratio (NaN₃:dicyandiamide), 75–85°C reaction temperature, 5.5 hours duration, and a catalyst ratio of NaN₃:ZnBr₂ = 1:0.3 . Alternative routes may use NaNO₂/HCl systems with recrystallization steps .

Q. What safety precautions are critical when handling this compound?

Safety data sheets classify 5-ATZ as causing skin/eye irritation (Category 2) and acute oral toxicity (Category 4). Lab handling requires PPE (gloves, goggles), avoidance of strong oxidizers/acids, and adherence to protocols for spills (neutralization with inert adsorbents) .

Advanced Research Questions

Q. How do thermal decomposition pathways of this compound differ between gas-phase and condensed-phase conditions?

Theoretical studies (G3 multilevel/DFT B3LYP) reveal that in the gas phase, amino and 2H isomers dominate, with primary decomposition via N(2) elimination. In the condensed phase (e.g., melt), bimolecular reactions (e.g., H-bonded dimers) lower activation barriers, favoring HN₃ elimination. These findings contradict earlier unimolecular models .

Q. What strategies improve the energetic performance of this compound while maintaining molecular stability?

N-functionalization with 4-amino-3,5-dinitropyrazole (ADNP) enhances crystal density (1.806 g cm⁻³) and detonation velocity (8,610 m s⁻¹) without compromising stability. Characterization via single-crystal XRD and DSC confirms reduced sensitivity (impact sensitivity = 30 J) .

Q. How does post-synthetic modification with 5-ATZ enhance MOF functionality for gas adsorption?

Functionalizing UiO-66-NH₂ with 5-ATZ improves SO₂ adsorption capacity via amine–SO₂ interactions. Characterization by XRD, BET, and FTIR confirms structural integrity, with adsorption efficiency validated through breakthrough curve analysis .

Q. What role do 5-ATZ Schiff bases play in anticancer drug discovery?

Schiff bases synthesized from 5-ATZ and aldehydes (e.g., o-vanillin) exhibit cytotoxic activity via Brine shrimp lethality assays. Structural characterization (FTIR, NMR) confirms imine formation, while UV/Vis spectra correlate electronic properties with bioactivity .

Q. How do H-bonded dimers influence the thermolysis kinetics of this compound?

DFT studies show that dimerization reduces activation barriers by 15–20 kcal/mol, accelerating decomposition. Isomerization from imino to amino forms in dimers shifts dominant pathways from HN₃ elimination to N(2) loss .

Q. Can 5-ATZ-modified MOF composites catalyze A3-coupling reactions efficiently?

Au nanoparticle-decorated UiO-66-NH₂/@5-ATZ composites demonstrate high catalytic activity in A3-coupling (aldehyde-amine-alkyne). TEM and XPS confirm Au dispersion, while kinetic studies reveal turnover frequencies exceeding 500 h⁻¹ .

Q. What analytical techniques resolve contradictions in 5-ATZ decomposition mechanisms?

Multidisciplinary approaches—combining DSC for experimental kinetics, DFT for reaction barriers, and in situ FTIR for gas-phase product analysis—validate condensed-phase bimolecular pathways over traditional unimolecular models .

Propriétés

IUPAC Name |

2H-tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRPISSMEBPJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052103 | |

| Record name | Tetrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Water or Solvent Wet Solid | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4418-61-5, 5378-49-4 | |

| Record name | Aminotetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4418-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminotetrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JR5LD42T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.